molecular formula C19H34N6O9 B14207219 L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine CAS No. 828263-64-5

L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine

Cat. No.: B14207219
CAS No.: 828263-64-5
M. Wt: 490.5 g/mol
InChI Key: MOGWXSVIVPYHDS-VJTKVRETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine is a peptide compound composed of five amino acids: L-asparagine, L-threonine, glycine, L-isoleucine, and L-serine. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like L-threonine and L-serine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols.

Scientific Research Applications

L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

  • L-Asparaginyl-L-seryl-L-threonine
  • L-α-Asparagine, glycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-L-isoleucyl-L-histidyl

Uniqueness

L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications.

Properties

CAS No.

828263-64-5

Molecular Formula

C19H34N6O9

Molecular Weight

490.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C19H34N6O9/c1-4-8(2)14(18(32)23-11(7-26)19(33)34)24-13(29)6-22-17(31)15(9(3)27)25-16(30)10(20)5-12(21)28/h8-11,14-15,26-27H,4-7,20H2,1-3H3,(H2,21,28)(H,22,31)(H,23,32)(H,24,29)(H,25,30)(H,33,34)/t8-,9+,10-,11-,14-,15-/m0/s1

InChI Key

MOGWXSVIVPYHDS-VJTKVRETSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.